3-(1,1-Difluoro-ethyl)-4-fluoro-benzoic acid 3-(1,1-Difluoro-ethyl)-4-fluoro-benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17801460
InChI: InChI=1S/C9H7F3O2/c1-9(11,12)6-4-5(8(13)14)2-3-7(6)10/h2-4H,1H3,(H,13,14)
SMILES:
Molecular Formula: C9H7F3O2
Molecular Weight: 204.15 g/mol

3-(1,1-Difluoro-ethyl)-4-fluoro-benzoic acid

CAS No.:

Cat. No.: VC17801460

Molecular Formula: C9H7F3O2

Molecular Weight: 204.15 g/mol

* For research use only. Not for human or veterinary use.

3-(1,1-Difluoro-ethyl)-4-fluoro-benzoic acid -

Specification

Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
IUPAC Name 3-(1,1-difluoroethyl)-4-fluorobenzoic acid
Standard InChI InChI=1S/C9H7F3O2/c1-9(11,12)6-4-5(8(13)14)2-3-7(6)10/h2-4H,1H3,(H,13,14)
Standard InChI Key PAHYOBXVLXZTEA-UHFFFAOYSA-N
Canonical SMILES CC(C1=C(C=CC(=C1)C(=O)O)F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 3-(1,1-Difluoro-ethyl)-4-fluoro-benzoic acid is C₁₀H₈F₃O₂, derived from the benzoic acid backbone (C₇H₆O₂) modified with a fluorine atom at the 4-position and a 1,1-difluoroethyl group (-CF₂CH₃) at the 3-position. The molecular weight is 232.17 g/mol, calculated using atomic masses from the periodic table .

Structural Elucidation

The compound’s structure features:

  • A carboxylic acid group (-COOH) at the 1-position of the benzene ring.

  • A fluorine substituent at the 4-position.

  • A 1,1-difluoroethyl group (-CF₂CH₃) at the 3-position.

The difluoroethyl group introduces steric bulk and electronic effects, which may influence solubility, acidity, and intermolecular interactions. The fluorine atoms enhance metabolic stability and lipophilicity, common traits in bioactive fluorinated compounds .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis for 3-(1,1-Difluoro-ethyl)-4-fluoro-benzoic acid is documented, analogous fluorobenzoic acid derivatives are typically synthesized via:

  • Electrophilic Aromatic Substitution: Introducing fluorine or fluorinated groups to pre-functionalized benzoic acids.

  • Cross-Coupling Reactions: Palladium-catalyzed couplings to attach fluorinated alkyl chains.

  • Hydrolysis of Esters: Converting ester-protected intermediates to carboxylic acids under acidic or basic conditions .

A plausible route involves:

  • Nitration of 4-fluorobenzoic acid followed by reduction to the amine.

  • Diazotization and subsequent Schiemann reaction to introduce the difluoroethyl group.

  • Final hydrolysis to yield the carboxylic acid .

Analytical Characterization

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for the aromatic protons (δ 7.5–8.0 ppm), difluoroethyl group (δ 1.8–2.2 ppm for CH₃, δ 4.5–5.5 ppm for CF₂), and carboxylic acid proton (δ 12–13 ppm).

    • ¹⁹F NMR: Distinct peaks for aromatic fluorine (δ -110 to -120 ppm) and difluoroethyl group (δ -80 to -90 ppm) .

  • Mass Spectrometry (MS): Molecular ion peak at m/z 232.17 (M⁺) with fragments corresponding to loss of CO₂ (m/z 188.10) and CF₂CH₃ (m/z 145.06) .

  • Infrared (IR) Spectroscopy: Stretching vibrations for C=O (~1700 cm⁻¹), O-H (~2500–3000 cm⁻¹), and C-F (~1100–1200 cm⁻¹) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Expected to be moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid group, with limited solubility in water (<1 mg/mL) .

  • Stability: Stable under ambient conditions but may degrade under strong acidic/basic conditions via decarboxylation or defluorination .

Acidity and pKa

The carboxylic acid group confers acidity, with an estimated pKa of 4.2–4.5, slightly lower than non-fluorinated benzoic acids (pKa ~4.8) due to electron-withdrawing fluorine substituents .

PropertyValue
Molecular Weight232.17 g/mol
Melting Point180–185°C (predicted)
Boiling Point320–330°C (predicted)
LogP (Octanol-Water)2.1–2.5

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